

Application Note: Mass Spectrometry Fragmentation and Analysis of (17Z)- Hexacosenoyl-CoA

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Compound of Interest

Compound Name: (17Z)-Hexacosenoyl-CoA

Cat. No.: B15550686

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(17Z)-Hexacosenoyl-CoA is a very-long-chain monounsaturated fatty acyl-coenzyme A (VLCFA-CoA). As a key intermediate in lipid metabolism, its accurate identification and quantification are crucial for understanding various physiological and pathological processes, including peroxisomal disorders like X-linked adrenoleukodystrophy (X-ALD)[1]. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of acyl-CoA species, providing high sensitivity and structural information[2]. This application note details the characteristic fragmentation pattern of **(17Z)-Hexacosenoyl-CoA** observed in electrospray ionization (ESI) tandem mass spectrometry and provides a generalized protocol for its analysis.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of fatty acyl-CoAs is largely directed by the charge localization on the complex Coenzyme A moiety. The collision-induced dissociation (CID) spectra show characteristic cleavages that are consistent across different acyl chain lengths[3].

(17Z)-Hexacosenoyl-CoA

- Formula: $C_{47}H_{84}N_7O_{17}P_3S$
- Monoisotopic Mass: 1143.48 g/mol
- Precursor Ion (ESI+): $[M+H]^+ = m/z$ 1144.49
- Precursor Ion (ESI-): $[M-H]^- = m/z$ 1142.47

Positive Ion Mode (ESI+) Fragmentation

In positive ion mode, fragmentation of the $[M+H]^+$ precursor ion is dominated by cleavages within the CoA portion. The most prominent fragmentation is the neutral loss of the 3'-phospho-ADP moiety ($C_{10}H_{12}N_5O_{10}P_2$), which has a mass of 507.0 Da[4][5].

- Z_1 Ion: The most abundant and characteristic product ion results from the cleavage of the pyrophosphate bond, leading to a neutral loss of 507 Da. This ion retains the fatty acyl chain linked to the phosphopantetheine group.
- B_3 Ion: A second common fragment corresponds to the protonated 3'-phospho-ADP moiety itself, observed at m/z 428.1.

Negative Ion Mode (ESI-) Fragmentation

In negative ion mode, the deprotonated precursor $[M-H]^-$ also yields characteristic fragments. Fragmentation often occurs at the phosphate linkages[3].

- X_1 Ion: This ion corresponds to the cleavage of the C-O bond of the 5'- α -phosphate, with the charge retained on the acyl-pantetheine portion of the molecule.
- C_2 Ion: Fragments corresponding to the CoA moiety are also observed, such as the ion at m/z 408.0, representing the 3'-phosphoadenosine-5'-phosphate portion.

Note on Double Bond Localization

It is critical to note that under standard collision-induced dissociation (CID) conditions, the fragmentation pattern is generally not sufficient to determine the precise location of the double bond within the fatty acyl chain[6][7]. The energy from the collision is typically dissipated by breaking the more labile bonds within the CoA structure, leaving the acyl chain intact.

Specialized techniques such as ozone-induced dissociation (OzID) or derivatization of the double bond prior to analysis are required for unambiguous localization[7].

Data Presentation: Summary of Key Fragments

The following table summarizes the predicted major ions for **(17Z)-Hexacosenoyl-CoA** in MS/MS analysis.

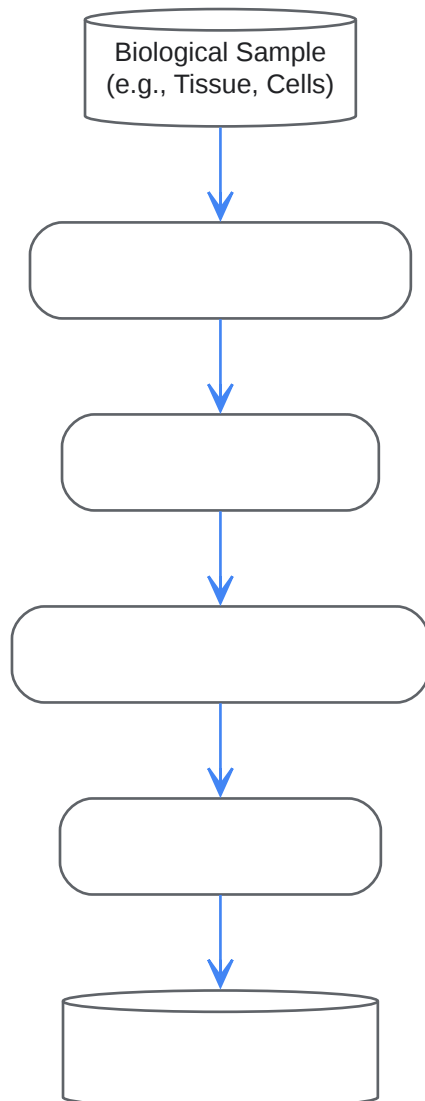
Ion Mode	Precursor Ion (m/z)	Key Product Ion	Product Ion (m/z)	Description
Positive	[M+H] ⁺ 1144.49	Z ₁	637.49	[M+H - 507] ⁺ , Loss of 3'-phospho-ADP
Positive	[M+H] ⁺ 1144.49	B ₃	428.08	[C ₁₀ H ₁₃ N ₅ O ₁₀ P ₂] ⁺ , 3'-phospho-ADP moiety
Negative	[M-H] ⁻ 1142.47	X ₁	734.40	Acyl-4'-phosphopantetheine fragment
Negative	[M-H] ⁻ 1142.47	C ₂	408.04	[C ₁₀ H ₁₁ N ₅ O ₇ P] ⁻ , 3'-phosphoadenosine-5'-phosphate

Visualization of Fragmentation and Workflow

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the analysis of **(17Z)-Hexacosenoyl-CoA**.

Caption: Predicted fragmentation of [M+H]⁺ of **(17Z)-Hexacosenoyl-CoA**.

Experimental Workflow for Acyl-CoA Analysis



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